molecular formula C24H24 B14144413 3-Methyl-1-phenyl-3-(2-phenylethyl)-1,2-dihydroindene CAS No. 84255-60-7

3-Methyl-1-phenyl-3-(2-phenylethyl)-1,2-dihydroindene

Katalognummer: B14144413
CAS-Nummer: 84255-60-7
Molekulargewicht: 312.4 g/mol
InChI-Schlüssel: DGKSSPFZKDEHAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-1-phenyl-3-(2-phenylethyl)-1,2-dihydroindene is an organic compound with a complex structure that includes a dihydroindene core substituted with methyl, phenyl, and phenylethyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-phenyl-3-(2-phenylethyl)-1,2-dihydroindene typically involves multi-step organic reactions. One common method includes the alkylation of 1-phenyl-1,2-dihydroindene with 2-phenylethyl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-1-phenyl-3-(2-phenylethyl)-1,2-dihydroindene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its fully saturated analog.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens or nitro groups using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Fully saturated analogs.

    Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

3-Methyl-1-phenyl-3-(2-phenylethyl)-1,2-dihydroindene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Methyl-1-phenyl-3-(2-phenylethyl)-1,2-dihydroindene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Phenyl-1,2-dihydroindene: Lacks the methyl and phenylethyl groups, resulting in different chemical properties.

    3-Methyl-1-phenyl-1,2-dihydroindene: Similar structure but without the phenylethyl group.

    3-Phenyl-1,2-dihydroindene: Lacks both the methyl and phenylethyl groups.

Uniqueness

3-Methyl-1-phenyl-3-(2-phenylethyl)-1,2-dihydroindene is unique due to the presence of both methyl and phenylethyl groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

84255-60-7

Molekularformel

C24H24

Molekulargewicht

312.4 g/mol

IUPAC-Name

3-methyl-1-phenyl-3-(2-phenylethyl)-1,2-dihydroindene

InChI

InChI=1S/C24H24/c1-24(17-16-19-10-4-2-5-11-19)18-22(20-12-6-3-7-13-20)21-14-8-9-15-23(21)24/h2-15,22H,16-18H2,1H3

InChI-Schlüssel

DGKSSPFZKDEHAC-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC(C2=CC=CC=C21)C3=CC=CC=C3)CCC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.